tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-(1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
FFHRQIPXSNYAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate typically involves the reaction of decahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the decahydroquinoline ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry for the development of new pharmaceuticals. It aids in the design and synthesis of potential therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial for its use in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 252.35 g/mol. It features a tert-butyl group attached to a carbamate linked to a decahydroquinoline moiety, which is significant for its biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities, particularly in antibacterial applications. The following sections detail the antibacterial properties and other relevant biological activities.
Antibacterial Activity
Research has shown that certain carbamate derivatives demonstrate significant antibacterial properties, particularly against Gram-positive bacteria. For example, studies on related compounds have reported:
- Mechanism of Action : Antibacterial activity is often attributed to the disruption of bacterial cell membranes, leading to depolarization and subsequent cell death. This mechanism has been observed in compounds that share structural similarities with tert-butyl carbamates .
- Efficacy Against Drug-resistant Strains : Compounds similar to tert-butyl carbamates have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics such as vancomycin and linezolid .
- Selectivity : These compounds exhibit selectivity towards bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .
| Compound | Target Bacteria | Concentration (μg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 0.78 - 3.125 | Strong bactericidal |
| Compound B | VRE | 0.78 - 3.125 | Strong bactericidal |
| tert-Butyl N- | [(decahydroquinolin-4-yl)methyl] | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
